

Structural Elucidation of 1-Isopropyl-1H-benzoimidazole-2-thiol: A Technical Guide

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Compound of Interest

Compound Name: 1-Isopropyl-1H-benzoimidazole-2-thiol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **1-Isopropyl-1H-benzoimidazole-2-thiol**. Due to the limited availability of published experimental data for this specific compound, this document outlines a plausible synthetic route and predicted spectroscopic and structural characteristics based on established chemical principles and data from closely related analogues.

Synthetic Strategy

The synthesis of **1-Isopropyl-1H-benzoimidazole-2-thiol** can be approached through a two-step process, beginning with the formation of the benzimidazole-2-thiol core, followed by N-alkylation. A well-established method for the synthesis of the core is the reaction of o-phenylenediamine with carbon disulfide in the presence of a base. The subsequent introduction of the isopropyl group can be achieved via nucleophilic substitution.

Proposed Experimental Protocol

Step 1: Synthesis of 1H-benzoimidazole-2-thiol

- In a 250 mL round-bottom flask, dissolve o-phenylenediamine (10.8 g, 0.1 mol) and potassium hydroxide (6.7 g, 0.12 mol) in 100 mL of ethanol and 20 mL of water.

- To this solution, add carbon disulfide (7.6 g, 0.1 mol) dropwise with stirring at room temperature.
- After the addition is complete, heat the reaction mixture to reflux for 3 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into 300 mL of cold water.
- Acidify the solution with dilute acetic acid until a precipitate forms.
- Filter the crude 1H-benzoimidazole-2-thiol, wash it with cold water, and dry it under vacuum.

Step 2: Synthesis of **1-Isopropyl-1H-benzoimidazole-2-thiol**

- Suspend the dried 1H-benzoimidazole-2-thiol (15.0 g, 0.1 mol) and potassium carbonate (20.7 g, 0.15 mol) in 150 mL of dimethylformamide (DMF).
- Add 2-bromopropane (14.8 g, 0.12 mol) to the suspension.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
- After the reaction is complete, cool the mixture and pour it into 500 mL of ice-cold water.
- Collect the resulting precipitate by filtration.
- Wash the solid with water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure **1-Isopropyl-1H-benzoimidazole-2-thiol**.

Structural Characterization

The structural elucidation of the synthesized compound would be accomplished using a combination of spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Isopropyl-1H-benzoimidazole-2-thiol**, based on the analysis of structurally similar compounds.

Table 1: Predicted ^1H and ^{13}C NMR Spectral Data

^1H NMR (400 MHz, DMSO- d_6)	^{13}C NMR (100 MHz, DMSO- d_6)
Chemical Shift (δ , ppm)	Assignment
~12.5 (s, 1H)	Thiol S-H
~7.2-7.4 (m, 4H)	Aromatic C-H
~4.8-5.0 (sept, 1H)	Isopropyl C-H
~1.6 (d, 6H)	Isopropyl C- H_3

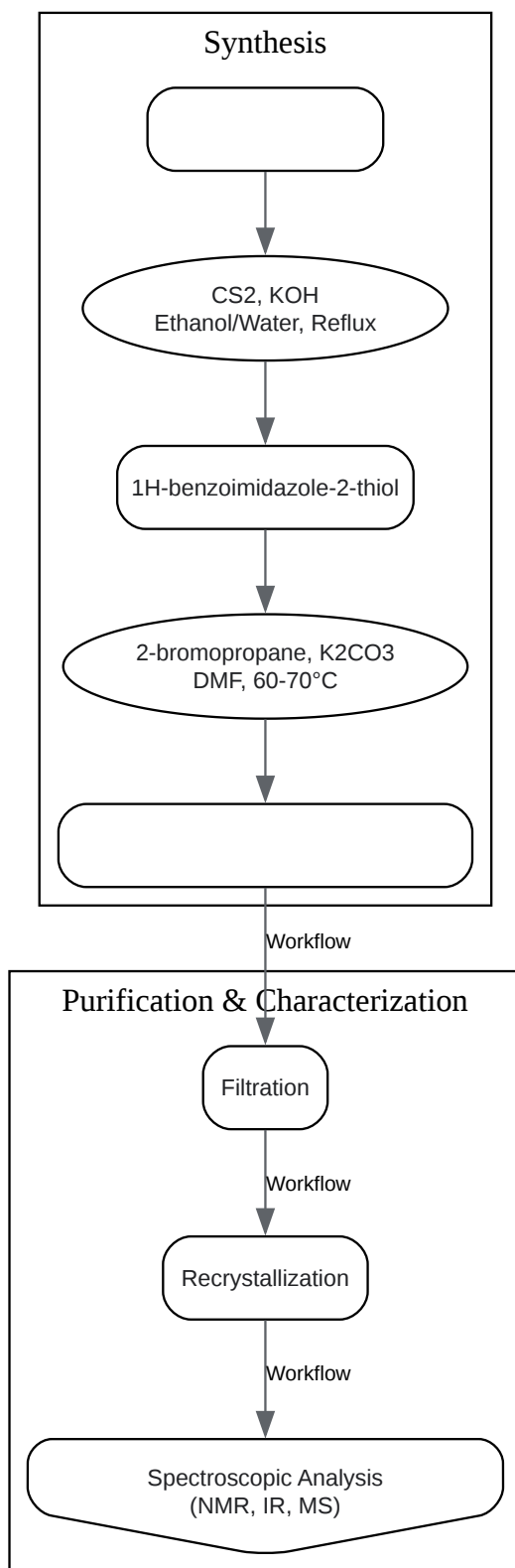
Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

IR Spectroscopy (KBr, cm^{-1})	Mass Spectrometry (ESI-MS)
Frequency	Vibrational Mode
~3100-2900	N-H and C-H stretching
~2600-2500	S-H stretching
~1620	C=N stretching
~1450	C=C stretching
~1250	C-N stretching

Visualizations

Synthetic Workflow

The overall synthetic and characterization workflow is depicted below.



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Synthetic and Characterization Workflow

Thiol-Thione Tautomerism

1-Isopropyl-1H-benzoimidazole-2-thiol can exist in two tautomeric forms: the thiol and the thione form. In related benzimidazole-2-thiol compounds, the thione tautomer is often found to be the more stable form in the solid state and in solution.

Thiol-Thione Tautomerism

Note: The DOT script for tautomerism requires image files for the chemical structures which cannot be generated here. The script is a template demonstrating the relationship.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of **1-Isopropyl-1H-benzoimidazole-2-thiol**. While direct experimental data is not currently available in the public domain, the proposed synthetic protocol is based on reliable and well-established chemical transformations. The predicted spectroscopic data offers a valuable reference for researchers aiming to synthesize and characterize this compound. Further experimental validation is necessary to confirm the precise structural details and to explore the potential biological activities of this molecule, which belongs to a class of compounds with known pharmacological importance.

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